molecular formula C21H20F2N2O2S B10971057 1-[(3,4-Difluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(3,4-Difluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10971057
M. Wt: 402.5 g/mol
InChI Key: HZBSHNCZPJNZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a naphthylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the difluorophenyl and naphthylmethyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.

    Attachment of Naphthylmethyl Group: The naphthylmethyl group can be attached through alkylation reactions using naphthylmethyl halides.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure the efficient synthesis of the compound.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties, due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development, where its interactions with biological targets are studied.

    Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound influences signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine: This compound has a methoxy group instead of a naphthylmethyl group, leading to different chemical and biological properties.

    1-(3,4-Difluorophenyl)sulfonyl-4-(2-phenylethyl)piperazine: The presence of a phenylethyl group instead of a naphthylmethyl group results in variations in its reactivity and applications.

The uniqueness of 1-[(3,4-difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20F2N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C21H20F2N2O2S/c22-20-9-8-18(14-21(20)23)28(26,27)25-12-10-24(11-13-25)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2

InChI Key

HZBSHNCZPJNZDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.